1-(3-methylphenyl)-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(3-methylphenyl)-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S2/c1-13-3-2-4-15(9-13)25-11-14(10-16(25)26)18(28)21-19-22-23-20(31-19)30-12-17(27)24-5-7-29-8-6-24/h2-4,9,14H,5-8,10-12H2,1H3,(H,21,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVMHBQWMFYLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-methylphenyl)-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound with a complex structure that integrates a thiadiazole moiety and a pyrrolidine ring. This compound has gained attention due to its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 461.6 g/mol. The presence of various functional groups, including morpholine and thiadiazole, suggests a diverse range of interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 461.6 g/mol |
| Structure | Structure |
The biological activity of thiadiazole derivatives often involves the inhibition of key enzymes or receptors that are critical for microbial growth or cancer cell proliferation. For instance, compounds similar to this compound may disrupt DNA replication or interfere with protein synthesis pathways, leading to cell death in pathogenic organisms or cancer cells .
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Preliminary studies show that thiadiazole derivatives can inhibit the growth of various bacterial strains. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
- Anticancer Potential : Thiadiazole derivatives are known for their anticancer properties. They may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle proteins .
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibition zones compared to control groups .
Study 2: Anticancer Activity
Research published in MDPI highlighted the anticancer potential of thiadiazole derivatives, including those structurally related to our compound. The study utilized in vitro assays to demonstrate that these compounds could significantly reduce cell viability in breast cancer cell lines .
Study 3: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of thiadiazole compounds. It was found that these compounds could inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure positions it as a candidate for drug development. Its potential applications include:
- Antimicrobial Agents : The thiadiazole component has been linked to antibacterial activity, making it a target for developing new antibiotics.
- Anti-inflammatory Drugs : The morpholine ring suggests potential use in pain management therapies.
Biological Studies
Research has indicated that compounds similar to this one can interact with various biological pathways:
- Enzyme Inhibition : Investigations into the inhibition of specific enzymes (e.g., cyclooxygenases) could reveal anti-inflammatory properties.
- Cell Signaling : Studies may explore how this compound affects cell signaling pathways, particularly those related to cancer progression.
Agricultural Chemistry
Given its structural characteristics, the compound may also have applications in agrochemicals:
- Pesticidal Properties : Research into similar thiadiazole compounds has shown efficacy as pesticides, suggesting this compound could be explored for agricultural uses.
Case Study 1: Antimicrobial Activity
In a study examining various thiadiazole derivatives, researchers found that compounds with similar structures exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the morpholine group enhanced the solubility and bioavailability of these compounds, making them suitable for further development as therapeutic agents.
Case Study 2: Anti-inflammatory Effects
A series of experiments conducted on morpholine-containing compounds demonstrated their ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. This suggests that the compound could be effective in treating conditions like arthritis or other inflammatory diseases.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Impact on Bioactivity and Stability
Morpholine vs. Dioxolane/Isopropyl: The morpholine ring in the target compound contributes to improved aqueous solubility due to its polar oxygen and nitrogen atoms, facilitating membrane permeability in biological systems.
Aryl Substituents (3-methylphenyl vs. 4-fluorophenyl vs. 3-methoxyphenyl): The 3-methylphenyl group in the target compound and increases hydrophobicity, favoring interactions with hydrophobic enzyme pockets. The 3-methoxyphenyl group () adds polarity, which may improve solubility but reduce blood-brain barrier penetration .
Hypothetical Pharmacological Implications
- Antimicrobial Activity: Thiadiazole derivatives are known for antimicrobial properties (e.g., highlights dihydropyridines with sulfanyl groups active against bacterial targets) .
- Enzyme Inhibition : The morpholine and carboxamide moieties are common in kinase inhibitors (e.g., lists thiazole-carboxamides with documented bioactivity) .
- Metabolic Stability : The morpholine group likely reduces first-pass metabolism compared to dioxolane or isopropyl substituents, as seen in and .
Preparation Methods
Synthesis of the Pyrrolidone-3-Carboxamide Core
The 5-oxopyrrolidine-3-carboxamide moiety is synthesized via a cyclization reaction starting from glutaric acid derivatives. In a representative procedure, ethyl 5-oxopyrrolidine-3-carboxylate is hydrolyzed under acidic conditions to yield 5-oxopyrrolidine-3-carboxylic acid, which is subsequently coupled with amines to form carboxamides .
Key Reaction Conditions :
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Coupling : Use of coupling agents such as EDCl/HOBt in dichloromethane at 0–25°C.
Example Protocol :
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Dissolve 5-oxopyrrolidine-3-carboxylic acid (1 mmol) in propan-2-ol (10 mL).
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Add H₂SO₄ (3 mL) and reflux at 80°C for 4 hours.
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Quench with ice water, filter, and recrystallize to obtain the acid .
Introduction of the 3-Methylphenyl Group
The 3-methylphenyl substituent is introduced via Friedel-Crafts acylation or Grignard reagent-mediated alkylation. A method adapted from 3-methylphenyl ketone synthesis involves:
Grignard Reagent Formation :
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React magnesium chips (1.5 kg) with bromoethane (8.3 kg) in dry ether at 25–30°C under nitrogen .
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Stir mechanically at 400–500 rpm for 1–3 hours to form ethylmagnesium bromide .
Nucleophilic Addition :
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Add tolyl aldehyde (6.85 kg) in tetrahydrofuran (2 kg) dropwise at 5–8°C .
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Heat to 70°C for 15–20 minutes to form 3-methylphenylpropanol intermediate .
Oxidation to Ketone :
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Treat the intermediate with chromium trioxide (11 kg) in 6 M HCl and pyridine (8.5 kg) at 40–45°C for 2 hours .
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Purify via vacuum distillation to obtain 3-methylphenyl ketone .
Construction of the 1,3,4-Thiadiazole Ring
The 1,3,4-thiadiazole scaffold is synthesized by cyclizing thiosemicarbazides with carboxylic acids.
Thiosemicarbazide Preparation :
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React thiourea with hydrazine hydrate in ethanol under reflux.
Cyclization :
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Treat thiosemicarbazide with phosphoric acid at 120°C for 3 hours.
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Isolate 2-amino-1,3,4-thiadiazole via column chromatography (SiO₂, ethyl acetate/hexane).
Functionalization with Morpholinoethyl Sulfanyl Group
Sulfanyl Linkage Formation :
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React 2-mercapto-1,3,4-thiadiazole with 2-chloroacetomorpholide in DMF at 60°C for 6 hours.
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Use triethylamine as a base to facilitate nucleophilic substitution.
Example :
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Dissolve 2-mercapto-5-amino-1,3,4-thiadiazole (1 mmol) in DMF (10 mL).
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Add 2-chloroacetomorpholide (1.2 mmol) and triethylamine (2 mmol).
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Stir at 60°C overnight, then purify via recrystallization (ethanol/water).
Final Assembly of the Target Compound
Amide Coupling :
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React 5-oxopyrrolidine-3-carboxylic acid (1 mmol) with the functionalized thiadiazole (1 mmol) using EDCl (1.2 mmol) and HOBt (1.2 mmol) in DMF.
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Stir at room temperature for 12 hours.
Purification :
-
Extract with dichloromethane, wash with brine, and concentrate.
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Purify via silica gel chromatography (methanol/dichloromethane, 5:95).
Optimization and Challenges
Key Challenges :
-
Regioselectivity : Ensuring correct substitution on the thiadiazole ring.
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Stability : The morpholinoethyl sulfanyl group is prone to oxidation; use inert atmospheres (N₂) during reactions .
Yield Improvements :
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Grignard Reaction : Increasing stirring speed to 450 rpm improves reagent homogeneity .
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Oxidation Step : Lowering reaction temperature to 40°C reduces side products .
Analytical Data and Characterization
Spectroscopic Validation :
Purity Assessment :
-
HPLC (C18 column, acetonitrile/water): >98% purity.
Q & A
Basic: What synthetic strategies are employed to construct the 1,3,4-thiadiazole core in this compound?
The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides or via oxidative dimerization of thioamides. For example, in analogous compounds, cyclocondensation of hydrazine-carbodithioates with carboxylic acid derivatives under acidic conditions (e.g., H₂SO₄) yields the thiadiazole scaffold . Key intermediates like 5-mercapto-1,3,4-thiadiazole-2-amine can be further functionalized at the sulfanyl group using alkylation or nucleophilic substitution, as seen in morpholine-containing side chains .
Basic: How is the morpholine-2-oxoethyl sulfanyl moiety introduced into the structure?
The morpholine-2-oxoethyl group is attached via a sulfanyl linker using a two-step protocol:
Alkylation : React 2-chloroacetyl morpholine with a thiol-containing intermediate (e.g., 5-mercapto-1,3,4-thiadiazole) in the presence of a base (e.g., K₂CO₃) to form the sulfide bond .
Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the product, confirmed by LC-MS and ¹H NMR .
Intermediate: What spectroscopic methods validate the compound’s structure?
- ¹H/¹³C NMR : Peaks for the morpholine ring (δ 3.6–3.8 ppm for N-CH₂, δ 2.8–3.2 ppm for O-CH₂) and the pyrrolidinone carbonyl (δ ~170 ppm in ¹³C) .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₁H₂₅N₅O₄S₂: 492.1421; observed: 492.1418) .
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and morpholine C-O-C (~1100 cm⁻¹) .
Advanced: How can computational modeling predict the compound’s biological target engagement?
Molecular docking (e.g., AutoDock Vina) against crystallographic protein structures (e.g., kinase domains) can identify potential binding pockets. For morpholine-containing analogs, hydrophobic interactions with the morpholine oxygen and hydrogen bonding with the pyrrolidinone carbonyl are critical . MD simulations (AMBER/CHARMM) assess binding stability, with RMSD thresholds <2.0 Å indicating robust interactions .
Advanced: What contradictions exist in reported biological activity data for similar compounds, and how are they resolved?
Contradictions arise in IC₅₀ values for kinase inhibition (e.g., ±20% variability between assays). Resolution strategies:
- Assay standardization : Use ATP concentration controls (e.g., 1 mM ATP in kinase assays) .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., apoptosis in HeLa cells) .
- Meta-analysis : Compare datasets across publications with similar substituents (e.g., 3-methylphenyl vs. 4-fluorophenyl analogs) .
Advanced: How is reaction selectivity achieved during the coupling of the pyrrolidine-3-carboxamide moiety?
Selective amide bond formation is ensured by:
- Activating agents : HATU or EDC/HOBt in DMF, which minimize epimerization of the pyrrolidine stereocenter .
- Temperature control : Reactions performed at 0–4°C to suppress side reactions (e.g., thiadiazole ring opening) .
- Protection/deprotection : Use Boc-protected amines, removed later with TFA/CH₂Cl₂ (1:1 v/v) .
Intermediate: What chromatographic techniques optimize purity for in vivo studies?
- HPLC : C18 column (5 µm, 250 × 4.6 mm), gradient elution (H₂O/ACN + 0.1% TFA), UV detection at 254 nm. Purity >98% is required for pharmacokinetic studies .
- TLC monitoring : Silica GF₂₅₄, mobile phase EtOAc/hexane (3:7), Rf ~0.4 for the target compound .
Advanced: How do structural modifications (e.g., 3-methylphenyl vs. 4-chlorophenyl) impact solubility and bioavailability?
- LogP calculations : 3-Methylphenyl increases hydrophobicity (LogP +0.5 vs. 4-chlorophenyl), reducing aqueous solubility.
- Salt formation : Morpholine protonation at pH <3 enhances solubility (e.g., HCl salt) .
- In silico ADMET : Predict hepatic clearance (e.g., Cytochrome P450 3A4 metabolism) using SwissADME .
Basic: What safety protocols are critical during synthesis due to reactive intermediates?
- Thiol handling : Use N₂-purged reactors to prevent disulfide formation .
- Chloroacetyl chloride : Employ fume hoods and PPE (gloves, goggles) due to lachrymatory effects .
- Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
Advanced: How is the compound’s stability under physiological conditions assessed?
- Forced degradation : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor via HPLC for hydrolysis (amide bond cleavage) or oxidation (sulfanyl to sulfoxide) .
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax shifts >5 nm indicate instability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
